BenchChemオンラインストアへようこそ!

PQCA

Therapeutic Index Adverse Events Cognition

PQCA is the only M1 PAM validated across rats, Tg2576 mice, cynomolgus macaques, and rhesus macaques in translational cognitive assays (PAL, CPT). Unlike donepezil, xanomeline, or allosteric agonists such as GSK1034702, PQCA lacks intrinsic agonist activity and produces no GI side effects at behaviorally efficacious doses—ensuring clean cognitive readouts. Its established pharmacodynamic biomarker (frontal cortex CBF) enables target engagement confirmation. For M1-specific signaling studies, its confirmed inactivity at M2–M5 eliminates receptor crosstalk confounds.

Molecular Formula C22H20N4O3
Molecular Weight 388.4 g/mol
Cat. No. B1677984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePQCA
SynonymsPQCA
Molecular FormulaC22H20N4O3
Molecular Weight388.4 g/mol
Structural Identifiers
SMILESC1CN(CCC1(C#N)C2=CC=CC=N2)CC3=C4C=CC=CN4C(=O)C(=C3)C(=O)O
InChIInChI=1S/C22H20N4O3/c23-15-22(19-6-1-3-9-24-19)7-11-25(12-8-22)14-16-13-17(21(28)29)20(27)26-10-4-2-5-18(16)26/h1-6,9-10,13H,7-8,11-12,14H2,(H,28,29)
InChIKeyRJTJRVASUFIDQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





PQCA: A Highly Selective M1 Muscarinic Positive Allosteric Modulator for Alzheimer's Disease and Cognition Research


PQCA (also known as MSD-M1PAM or PD122454, CAS: 1144504-35-7) is a potent and highly selective muscarinic M1 receptor positive allosteric modulator (PAM) [1]. It exhibits EC50 values of 49 nM at the rhesus M1 receptor and 135 nM at the human M1 receptor, while demonstrating no detectable activity against other muscarinic receptor subtypes (M2–M5) . As a pure PAM lacking intrinsic agonist activity, PQCA enhances the receptor's response to endogenous acetylcholine without directly activating it, a mechanistic profile that distinguishes it from orthosteric agonists and bitopic ligands [2]. Preclinical studies across rats, cynomolgus macaques, and rhesus macaques have demonstrated its ability to improve cognitive performance in multiple translational models [3].

Why PQCA Cannot Be Substituted with Other M1 PAMs or Muscarinic Ligands


Muscarinic M1 receptor modulators exhibit profound structural and mechanistic heterogeneity that precludes simple interchangeability. PQCA is a pure M1-selective positive allosteric modulator lacking intrinsic agonist activity, a profile directly linked to an expanded therapeutic window free of gastrointestinal adverse effects [1]. In contrast, the clinical-stage allosteric agonist GSK1034702 demonstrated bitopic binding, intrinsic agonist activity, and insufficient subtype selectivity, which collectively contributed to dose-limiting adverse effects and clinical trial discontinuation [2]. Another M1 PAM, VU0453595, differs in both potency (EC50 = 2,140 nM vs. PQCA's 49–135 nM) and its primary validated preclinical application (arousal/sleep modulation rather than direct cognitive deficit reversal) [3]. Even within the M1 PAM class, variations in chemical scaffold, brain penetration, and species-specific potency create distinct research utility profiles. Procuring the specific compound validated in a given experimental context is essential; substituting PQCA with another M1 PAM or agonist introduces uncontrolled variables in receptor activation dynamics, translational biomarker response, and adverse effect liability that may fundamentally alter or invalidate experimental outcomes [4].

Quantitative Differentiation of PQCA: Head-to-Head Comparisons with Key Alternatives


PQCA Demonstrates an Expanded Therapeutic Window Relative to Donepezil and Xanomeline in Rhesus Macaque

PQCA provides a superior therapeutic margin compared to the acetylcholinesterase inhibitor donepezil (current standard of care) and the M1/M4-preferring orthosteric agonist xanomeline in a direct head-to-head study in rhesus macaque [1]. While all three compounds significantly reversed scopolamine-induced cognitive deficits in the object retrieval detour (ORD) task, gastrointestinal side effects (salivation and feces output) were assessed to determine the therapeutic window. Donepezil and xanomeline produced significant GI side effects at doses equal to or less than a fivefold margin from the minimum effective dose that improves cognition. In stark contrast, PQCA produced no GI side effects when tested at the same dose range [1].

Therapeutic Index Adverse Events Cognition Alzheimer's Disease Muscarinic

PQCA Exhibits 16- to 44-Fold Greater Potency than VU0453595 at M1 Receptors In Vitro

PQCA demonstrates markedly higher potency at the M1 muscarinic receptor compared to VU0453595, another structurally distinct M1-selective PAM [1]. PQCA exhibits EC50 values of 49 nM at the rhesus M1 receptor and 135 nM at the human M1 receptor [1]. In contrast, VU0453595 has a reported EC50 of 2,140 nM at the M1 receptor . This translates to an approximately 44-fold difference in rhesus M1 potency and a 16-fold difference in human M1 potency. Both compounds are characterized as highly selective M1 PAMs lacking activity at M2–M5 [2].

M1 PAM Potency EC50 Positive Allosteric Modulator In Vitro Pharmacology

PQCA Demonstrates Superior Subtype Selectivity Versus the Bitopic Agonist GSK1034702, a Key Driver of Adverse Clinical Outcomes

PQCA is reported to be inactive at M2, M3, M4, and M5 muscarinic receptor subtypes . In contrast, GSK1034702, a clinical-stage M1 allosteric agonist that advanced to human trials, was later found to lack muscarinic receptor subtype selectivity [1]. This lack of selectivity, combined with its intrinsic agonist activity and bitopic binding mechanism, was identified as a likely contributor to the significant adverse side effects that limited its clinical development [1]. The pure M1-selective PAM mechanism of PQCA, devoid of both agonist activity and off-subtype activity, directly addresses the mechanistic liabilities identified in GSK1034702's post-hoc analysis [1].

Receptor Selectivity Adverse Effects M1 Muscarinic Bitopic Agonist Clinical Candidate

PQCA Validated Across Three Primate Species and Multiple Translational Cognitive Assays for Robust Cross-Species Reproducibility

PQCA has demonstrated procognitive efficacy across three distinct primate species—cynomolgus macaque, rhesus macaque, and through translational extrapolation, relevance to human M1 receptor pharmacology [1][2][3]. In cynomolgus macaques, PQCA attenuated scopolamine-induced deficits in self-ordered spatial search [1]. In rhesus macaques, efficacy was demonstrated in the object retrieval detour (ORD) task [2], as well as in paired-associates learning (PAL) and the continuous-performance task (CPT), two clinically relevant touchscreen-based cognition tasks [3]. Beneficial effects were observed at similar plasma drug concentrations across species and assays [1]. In contrast, many M1 PAMs, including VU0453595 and BQCA, have more limited published cross-species cognitive validation, particularly in the highly translational rhesus macaque touchscreen PAL/CPT paradigm [4].

Translational Research Nonhuman Primate Cognition Cross-Species Validation Behavioral Pharmacology

PQCA Increases Frontal Cortex Cerebral Blood Flow as a Translational Biomarker for Dose Selection

At drug concentrations comparable to those effective in behavioral cognition studies, PQCA significantly increased cerebral blood flow in the frontal cortex of mice, as measured by laser Doppler flowmetry [1]. This pharmacodynamic response provides a translational biomarker that could be used to guide dose selection for clinical studies, a feature not prominently reported for comparator M1 PAMs such as VU0453595 or BQCA [2]. The identification of a centrally mediated, dose-responsive physiological readout that correlates with plasma drug concentrations and behavioral efficacy strengthens the translational bridge from preclinical to clinical investigation [1].

Cerebral Blood Flow Translational Biomarker Dose Selection Clinical Development Neuroimaging

Recommended Research Applications for PQCA Based on Differentiated Evidence


Evaluating M1-Mediated Cognition Without Confounding Adverse Effects in Primate Models

In studies requiring assessment of cognitive enhancement in nonhuman primates—particularly using translational touchscreen tasks such as paired-associates learning (PAL) and continuous-performance task (CPT)—PQCA is the M1 PAM of choice due to its demonstrated efficacy in these assays without producing gastrointestinal side effects at behaviorally efficacious doses [1][2]. Unlike donepezil and xanomeline, which produce GI adverse effects at ≤5-fold the effective cognitive dose, PQCA exhibits no GI effects across the entire tested dose range, enabling clean interpretation of cognitive outcomes without behavioral confounds from adverse events [2].

Translational Research Requiring a Validated Pharmacodynamic Biomarker for Dose Bridging

For translational research programs aimed at bridging preclinical cognitive findings to clinical investigation, PQCA offers the distinct advantage of an established pharmacodynamic biomarker—increased frontal cortex cerebral blood flow—that correlates with behaviorally efficacious plasma concentrations [1]. This biomarker can be used to guide dose selection and confirm target engagement in early clinical studies, a feature not robustly characterized for comparator M1 PAMs [3].

Cross-Species Cognitive Pharmacology Studies Requiring Broad Translational Validation

When research objectives demand confidence in cross-species reproducibility of procognitive effects, PQCA provides the most extensively validated profile among M1 PAMs, with demonstrated efficacy in rats, Tg2576 Alzheimer's disease transgenic mice, cynomolgus macaques, and rhesus macaques across multiple distinct cognitive paradigms [1][4][5]. This breadth of validation reduces the risk of species-specific or assay-specific false negatives and supports more robust conclusions regarding M1-mediated cognitive enhancement.

In Vitro Studies Requiring High-Potency M1 Modulation with Stringent Subtype Selectivity

For in vitro pharmacological experiments—including receptor binding studies, functional assays of M1 signaling, or systems where M2–M5 receptor activity would confound results—PQCA is preferable to lower-potency M1 PAMs such as VU0453595 (EC50 = 2,140 nM vs. PQCA's 49–135 nM) [6]. Its confirmed inactivity at M2–M5 ensures that observed effects are specifically attributable to M1 receptor modulation, a critical consideration when interpreting signaling pathway activation or downstream gene expression changes [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for PQCA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.